Sniper(abl)-58

Targeted Protein Degradation BCR-ABL PROTAC

SNIPER(ABL)-58 (CAS: 2222354-61-0) is a heterobifunctional small molecule belonging to the SNIPER (Specific and Nongenetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers) class of targeted protein degraders. It is composed of an ABL tyrosine kinase inhibitor ligand (imatinib-derived) conjugated via a linker to an IAP E3 ubiquitin ligase ligand (LCL161 derivative), with a molecular weight of 1150.39 g/mol.

Molecular Formula C62H75N11O9S
Molecular Weight 1150.4 g/mol
Cat. No. B15604465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(abl)-58
Molecular FormulaC62H75N11O9S
Molecular Weight1150.4 g/mol
Structural Identifiers
InChIInChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)
InChIKeyTVHMRPZDSBFQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-58: Chemical Identity and Degrader Class Definition for BCR-ABL Targeted Procurement


SNIPER(ABL)-58 (CAS: 2222354-61-0) is a heterobifunctional small molecule belonging to the SNIPER (Specific and Nongenetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers) class of targeted protein degraders [1]. It is composed of an ABL tyrosine kinase inhibitor ligand (imatinib-derived) conjugated via a linker to an IAP E3 ubiquitin ligase ligand (LCL161 derivative), with a molecular weight of 1150.39 g/mol [2]. As a degrader rather than a traditional inhibitor, it functions by inducing proximity between the oncogenic BCR-ABL fusion protein and the cellular ubiquitin-proteasome system, leading to catalytic, event-driven protein knockdown rather than mere kinase active-site occupation [3].

SNIPER(ABL)-58: Why Direct Substitution with BCR-ABL Kinase Inhibitors or Alternative SNIPERs is Not Scientifically Valid


Substituting SNIPER(ABL)-58 with a traditional BCR-ABL kinase inhibitor (e.g., imatinib, dasatinib) or even another SNIPER analog is not equivalent due to fundamentally different mechanisms of action (MOA) and efficacy profiles. Kinase inhibitors function via occupancy-driven pharmacology and are susceptible to resistance-conferring kinase domain mutations, whereas SNIPER(ABL)-58 operates via an event-driven, catalytic degradation mechanism that removes the entire oncoprotein, potentially circumventing certain resistance mechanisms [1]. Furthermore, within the SNIPER class, the specific warhead-ligand pair (imatinib-LCL161) of SNIPER(ABL)-58 yields a distinct degradation potency (DC50 = 10 μM) that differs by orders of magnitude from other SNIPER ABL degraders like SNIPER(ABL)-039 (dasatinib-based, DC50 = 10 nM), meaning each analog presents a unique pharmacological profile that cannot be assumed interchangeable without specific validation .

SNIPER(ABL)-58 Procurement Evidence: Quantitative Differentiation from BCR-ABL Inhibitors and Alternative Degraders


BCR-ABL Degradation Potency: SNIPER(ABL)-58 vs. Alternative SNIPER Degraders

SNIPER(ABL)-58 induces degradation of the BCR-ABL fusion protein with a half-maximal degradation concentration (DC50) of 10 μM [1]. This potency is significantly lower (i.e., weaker) than the dasatinib-based SNIPER(ABL)-039 (DC50 = 10 nM) but is comparable to the GNF5-based SNIPER(ABL)-024 (DC50 = 5 μM) and more potent than the earliest SNIPER(ABL)-2 (effective at 30-100 µM) [2]. The 1000-fold difference in DC50 between SNIPER(ABL)-58 and SNIPER(ABL)-039 highlights the critical impact of the warhead selection (imatinib vs. dasatinib) on degrader activity, underscoring that these compounds are not functionally interchangeable.

Targeted Protein Degradation BCR-ABL PROTAC

Mechanistic Differentiation: Event-Driven Degradation vs. Occupancy-Driven Inhibition

Unlike the occupancy-driven pharmacology of BCR-ABL kinase inhibitors such as imatinib or dasatinib, SNIPER(ABL)-58 functions via an event-driven, catalytic mechanism. It forms a ternary complex with BCR-ABL and the E3 ligase cIAP1, leading to ubiquitination and subsequent proteasomal degradation of the oncoprotein [1]. This mechanism eliminates the entire BCR-ABL protein, including its scaffolding functions, rather than simply blocking its kinase active site. Therapeutically, this is significant because resistance to kinase inhibitors frequently arises from point mutations in the kinase domain (e.g., T315I) or target overexpression, which can be theoretically bypassed by a degrader mechanism [2].

Drug Resistance Pharmacology Targeted Therapy

Selectivity Profile: Potential Reduction of Off-Target Toxicity via Degradation

Traditional ATP-competitive BCR-ABL kinase inhibitors, including imatinib and dasatinib, exhibit significant off-target activity against a range of other kinases (e.g., c-KIT, PDGFR, SRC family kinases), contributing to clinical side effects [1]. While specific kinome-wide selectivity data for SNIPER(ABL)-58 is not publicly available, the class-level inference is that a degrader approach can potentially achieve enhanced degradation selectivity for BCR-ABL over other kinases by requiring a stable ternary complex formation that is not solely dependent on ATP-pocket binding affinity [2]. This is because the degradation event is contingent upon a specific and stable protein-protein interaction interface formed by the degrader, target, and E3 ligase, which can be more restrictive than simple binding inhibition.

Selectivity Kinome Safety Pharmacology

SNIPER(ABL)-58: High-Impact Applications in Targeted Protein Degradation Research and CML Drug Discovery


Investigating the Biology of BCR-ABL Protein Degradation in CML Models

SNIPER(ABL)-58 serves as a valuable research tool for studying the consequences of complete BCR-ABL protein elimination, as opposed to kinase inhibition alone. Researchers can use its 10 μM DC50 to establish degrader dose-response relationships in CML cell lines (e.g., K562) and compare the resulting changes in cell signaling, apoptosis, and differentiation with those induced by imatinib or dasatinib [1]. This allows for the dissection of kinase-dependent versus scaffolding functions of BCR-ABL.

Evaluating Degrader Efficacy in Kinase Inhibitor-Resistant CML Models

Given the event-driven, catalytic mechanism of SNIPER(ABL)-58, it is particularly suited for studies aimed at overcoming drug resistance. It can be tested against CML cell lines harboring common kinase domain mutations (e.g., T315I, Y253H, E255K/V) to determine if degradation can bypass resistance mechanisms that impair inhibitor binding [2]. Comparative studies with second-generation inhibitors like dasatinib or ponatinib can quantify the differential sensitivity of resistant clones to degradation versus inhibition.

Structure-Activity Relationship (SAR) Studies for Next-Generation BCR-ABL Degraders

The 1000-fold potency gap between SNIPER(ABL)-58 (imatinib-based, DC50 = 10 μM) and SNIPER(ABL)-039 (dasatinib-based, DC50 = 10 nM) provides a clear SAR starting point . SNIPER(ABL)-58 is a critical comparator in any medicinal chemistry campaign aiming to optimize linker length, E3 ligase ligand (e.g., switching from IAP to CRBN), or warhead affinity. It represents a moderate-potency benchmark from which improvements in DC50 and Dmax can be measured.

Comparative Proteomics and Ubiquitinomics to Assess Degrader Selectivity

SNIPER(ABL)-58 can be used in global proteomics and ubiquitinomics experiments to assess the degradation selectivity of this IAP-recruiting SNIPER class. By comparing the protein abundance changes following treatment with SNIPER(ABL)-58 versus its parent inhibitor imatinib, researchers can identify proteins that are uniquely downregulated (degraded) due to the degrader mechanism, providing insights into potential on-target degradation specificity and off-target degradation events [3].

Quote Request

Request a Quote for Sniper(abl)-58

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.